molecular formula C18H25N7O3 B12119581 ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12119581
M. Wt: 387.4 g/mol
InChI Key: PAWQIQPCAUWCJJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a purine base linked to a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the purine base, which is then reacted with piperidine and piperazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A simpler analog that lacks the purine base.

    Ethyl N-Boc-piperidine-4-carboxylate: Another analog with a different protecting group.

    Piperazine derivatives: Compounds with similar piperazine moieties but different functional groups.

Uniqueness

Ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is unique due to its combination of a purine base with piperidine and piperazine moieties. This unique structure may confer specific biological activities and interactions that are not observed with simpler analogs.

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[1-(7H-purin-6-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25N7O3/c1-2-28-18(27)25-9-7-24(8-10-25)17(26)13-3-5-23(6-4-13)16-14-15(20-11-19-14)21-12-22-16/h11-13H,2-10H2,1H3,(H,19,20,21,22)

InChI Key

PAWQIQPCAUWCJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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